molecular formula C6H6N4O B114549 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 146950-69-8

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B114549
CAS No.: 146950-69-8
M. Wt: 150.14 g/mol
InChI Key: SCLGOVDJVLNCCF-UHFFFAOYSA-N
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Description

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction environments are crucial in scaling up the production process.

Chemical Reactions Analysis

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can act as an inhibitor or modulator of specific biological pathways.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of materials with unique properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in their chemical properties and biological activities.

    Imidazo[1,5-a]pyridines: These compounds also have a fused ring structure but with different substitution patterns and reactivity.

    Imidazo[4,5-b]pyridines: These compounds are structurally related but have variations in their electronic and steric properties.

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-amino-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-10-5-1-2-8-3-4(5)9-6(10)11/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLGOVDJVLNCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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